molecular formula C16H22N2O4S B5648487 ethyl 2-(acetylamino)-5-[(cyclopentylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

ethyl 2-(acetylamino)-5-[(cyclopentylamino)carbonyl]-4-methyl-3-thiophenecarboxylate

Cat. No. B5648487
M. Wt: 338.4 g/mol
InChI Key: NCJJXUPPJBYMDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "ethyl 2-(acetylamino)-5-[(cyclopentylamino)carbonyl]-4-methyl-3-thiophenecarboxylate" often involves multi-step reactions including ring-closing metathesis and diastereoselective Grignard reactions. A notable method includes the use of L-serine as a starting material, offering a diastereoselective approach to produce functionalized cyclohexene skeletons, which might share procedural similarities with the target compound (Cong & Yao, 2006).

Molecular Structure Analysis

The molecular structure of compounds analogous to the target can be characterized using various analytical techniques, including NMR spectroscopy and X-ray crystallography. These methods provide insights into the absolute configurations of key intermediates and the overall structural features, which are critical for understanding the compound's chemical behavior and potential applications (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds typically involves interactions with various reagents leading to the formation of heterocyclic systems, showcasing a rich chemistry that can be utilized in synthesizing derivatives with potential biological activity. These reactions underscore the compound's versatility and its utility in generating pharmacologically interesting molecules (Selič et al., 1997).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystallinity, are essential for understanding the behavior of chemical compounds under various conditions. For compounds within this category, techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can offer insights into thermal stability and phase transitions, informing their handling and processing (Wang et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and the propensity for undergoing specific chemical transformations, define the compound's utility in synthetic chemistry. Studies often focus on exploring these characteristics to develop new synthetic routes or to enhance the properties of related compounds for various applications (Shipilovskikh & Rubtsov, 2014).

properties

IUPAC Name

ethyl 2-acetamido-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-4-22-16(21)12-9(2)13(23-15(12)17-10(3)19)14(20)18-11-7-5-6-8-11/h11H,4-8H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJJXUPPJBYMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-(acetylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

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